molecular formula C13H18O2 B14269161 3-Hexanone, 5-(4-methoxyphenyl)- CAS No. 141244-87-3

3-Hexanone, 5-(4-methoxyphenyl)-

Cat. No.: B14269161
CAS No.: 141244-87-3
M. Wt: 206.28 g/mol
InChI Key: OHJAFHSYFOVJFV-UHFFFAOYSA-N
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Description

3-Hexanone, 5-(4-methoxyphenyl)- is an organic compound with the molecular formula C13H18O2 It is a ketone with a hexanone backbone and a methoxyphenyl substituent at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexanone, 5-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired product. For example, the reaction of 4-methoxybenzylmagnesium bromide with 3-hexanone under controlled conditions can yield 3-Hexanone, 5-(4-methoxyphenyl)- .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of silica gel and other additives can help in optimizing the reaction conditions and preventing side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Hexanone, 5-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized products.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hexanone, 5-(4-methoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexanone, 5-(4-methoxyphenyl)- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in aromatic substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-hexanone
  • 5-Methyl-3-hexanone
  • 3-Phenyl-4-hexanone
  • 3-Phenyl-2-hexanone

Uniqueness

3-Hexanone, 5-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it different from other hexanones and enhances its utility in specific applications .

Properties

CAS No.

141244-87-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)hexan-3-one

InChI

InChI=1S/C13H18O2/c1-4-12(14)9-10(2)11-5-7-13(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3

InChI Key

OHJAFHSYFOVJFV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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